molecular formula C21H20N2O B457818 N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B457818
M. Wt: 316.4g/mol
InChI Key: IDYMRDVBJCLZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline ring, a cyclopropyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene is reacted with a carbene precursor such as diazomethane.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-(2,4-dimethylphenyl)acetamide: Similar structure but lacks the quinoline ring.

    N-cyclopropyl-2-(2,4-dimethylphenyl)propanamide: Similar structure but with a different amide group.

    N-cyclopropyl-2-(2,4-dimethylphenyl)sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4g/mol

IUPAC Name

N-cyclopropyl-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O/c1-13-7-10-16(14(2)11-13)20-12-18(21(24)22-15-8-9-15)17-5-3-4-6-19(17)23-20/h3-7,10-12,15H,8-9H2,1-2H3,(H,22,24)

InChI Key

IDYMRDVBJCLZMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C

Origin of Product

United States

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